molecular formula C17H18F3NO B1328326 2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline CAS No. 946715-42-0

2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline

Cat. No. B1328326
CAS RN: 946715-42-0
M. Wt: 309.33 g/mol
InChI Key: SULHXLRHLNJDSR-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-2-methylphenoxy)-5-(trifluoromethyl)aniline (IPMTA) is an aniline compound that was first synthesized in the laboratory environment in the early 1990s. It is a versatile compound that has been used in various scientific research applications and has been found to have numerous biochemical and physiological effects.

Scientific Research Applications

  • Electron Transport Material in Electrophotography : A study by Matsui et al. (1993) investigated the use of N-(Nitrofluorenylidene)anilines, synthesized from nitrofluorenones and substituted anilines including 2-trifluoromethyl derivatives, as electron transport materials in positive charge electrophotography. The 2-isopropyl and 2-trifluoromethyl derivatives demonstrated high compatibility with polycarbonate and good properties as electron transport materials, highlighting their potential application in electrophotography technology (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).

  • Intermediate in Synthesis of Isoxazole and Pyrazole : Strekowski and Lin (1997) reported the formation of 5-(2-aminophenyl)isoxazoles by reacting 2-(trifluoromethyl)aniline with dilithio derivatives of various oximes. This reaction indicates the potential of trifluoromethyl-substituted anilines in synthesizing isoxazole and pyrazole compounds, which are significant in the field of medicinal chemistry (Strekowski & Lin, 1997).

  • Directing Group in Ruthenium-Catalyzed Synthesis : Wu et al. (2021) described the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group to facilitate Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This process efficiently produced amidated products that could be converted into quinazoline and fused isoindolinone scaffolds, showcasing the compound's utility in complex organic synthesis (Wu et al., 2021).

properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-15-7-6-13(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULHXLRHLNJDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159197
Record name 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946715-42-0
Record name 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946715-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Methyl-5-(1-methylethyl)phenoxy]-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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